Tert-butyl 2,5-dihydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2,5-dihydroxybenzoate is an organic compound derived from gentisic acid, where the carboxyl group is esterified with tert-butyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 2,5-dihydroxybenzoate can be synthesized through esterification reactions. One common method involves the reaction of gentisic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically proceeds under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In industrial settings, the synthesis of gentisic acid tert-butyl ester may employ continuous flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and scalability. The use of boron trifluoride etherate as a catalyst in the presence of anhydrous magnesium sulfate has also been reported to yield high purity products .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,5-dihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Gentisic acid.
Reduction: Gentisyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2,5-dihydroxybenzoate has several applications in scientific research:
Chemistry: Used as a protecting group for carboxylic acids in organic synthesis.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its role in drug delivery systems due to its stability and ease of removal under mild conditions.
Industry: Utilized in the synthesis of fine chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of gentisic acid tert-butyl ester involves its ability to act as a protecting group. The tert-butyl ester group can be selectively removed under acidic conditions, revealing the carboxyl group for further reactions. This selective deprotection is facilitated by the stability of the tert-butyl group under basic conditions and its susceptibility to cleavage under acidic conditions .
Comparison with Similar Compounds
Similar Compounds
- Methyl gentisate
- Ethyl gentisate
- Isopropyl gentisate
Comparison
Tert-butyl 2,5-dihydroxybenzoate is unique due to its stability under basic conditions and ease of removal under acidic conditions. This makes it a preferred protecting group in organic synthesis compared to other esters like methyl or ethyl gentisate, which may not offer the same level of stability and selectivity .
Properties
CAS No. |
154715-77-2 |
---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
tert-butyl 2,5-dihydroxybenzoate |
InChI |
InChI=1S/C11H14O4/c1-11(2,3)15-10(14)8-6-7(12)4-5-9(8)13/h4-6,12-13H,1-3H3 |
InChI Key |
VQGTYFGVHQDLGM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)O)O |
Synonyms |
Benzoic acid, 2,5-dihydroxy-, 1,1-diMethylethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.